Flucindole

概要

説明

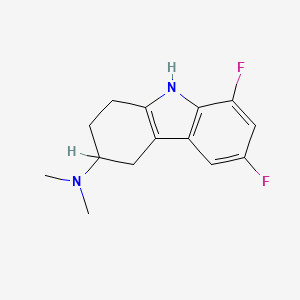

フルシンドールは、市販されていない三環式構造を持つ抗精神病薬です。 これは、シクリンドールの 6,8-ジフルオロ誘導体です 。 この化合物の分子式は C14H16F2N2 であり、モル質量は 250.293 g/mol です 。 フルシンドールは、テトラヒドロカルバゾールアミン類に属し、その神経遮断作用の可能性で知られています .

準備方法

化学反応の分析

反応の種類

フルシンドールは、次のようなさまざまな化学反応を起こします。

酸化: フルシンドールは酸化されて対応する N-オキシドを形成することができます。

還元: この化合物は、そのアミン誘導体に還元することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過酸があります。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

生成される主要な生成物

これらの反応から生成される主な生成物には、N-オキシド、アミン誘導体、および置換カルバゾールがあります .

科学研究への応用

化学: 他のテトラヒドロカルバゾール誘導体の合成の前駆体として使用されます。

生物学: 神経遮断作用と中枢神経系への潜在的な影響について研究されています。

医学: 抗精神病作用が探求されていますが、市販されていません。

産業: 先端材料や医薬品合成における潜在的な応用.

科学的研究の応用

Chemistry: Used as a precursor for the synthesis of other tetrahydrocarbazole derivatives.

Biology: Investigated for its neuroleptic properties and potential effects on the central nervous system.

Medicine: Explored for its antipsychotic effects, although it was never marketed.

Industry: Potential applications in the synthesis of advanced materials and pharmaceuticals.

作用機序

フルシンドールは、脳内の神経伝達物質受容体と相互作用することでその効果を発揮します。 ドーパミン受容体のアンタゴニストとして作用すると考えられており、ドーパミン神経系の活性を調節し、抗精神病作用を発揮します 。 その作用機序に関与する正確な分子標的と経路は、まだ調査中です .

類似化合物との比較

類似化合物

シクリンドール: フルシンドールの母体化合物であり、類似の神経遮断作用を持っています。

5-フルオロ-AMT: 精神活性作用を持つ別のフッ素化化合物です。

イプリンドール: 抗うつ作用を持つ三環式化合物.

フルシンドールの独自性

フルシンドールは、テトラヒドロカルバゾール骨格上の特定の置換パターン (6,8-ジフルオロ) によりユニークです。 この構造的修飾は、そのアナログと比較して異なる薬理学的特性を与えます .

生物活性

Flucindole, a compound belonging to the indole class of drugs, has garnered attention for its potential biological activities, particularly in the context of psychiatric and neurological disorders. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various applications, and relevant research findings.

Overview of this compound

This compound is primarily known as an antipsychotic agent. Its chemical structure allows it to interact with various neurotransmitter systems in the brain, particularly those involving serotonin and dopamine. This interaction is crucial for its therapeutic effects in treating conditions such as schizophrenia and depression.

This compound exhibits its biological activity through several mechanisms:

- Dopamine Receptor Antagonism : this compound primarily acts as an antagonist at dopamine D2 receptors, which is a common mechanism among antipsychotic medications. This action helps alleviate psychotic symptoms by reducing dopaminergic overactivity in specific brain regions.

- Serotonin Receptor Modulation : It also interacts with serotonin receptors (5-HT2A and 5-HT1A), contributing to its efficacy in mood stabilization and reduction of anxiety symptoms.

- Histamine Receptor Antagonism : this compound's antagonistic action on H1 histamine receptors may account for some of its sedative properties.

Efficacy in Clinical Studies

Research has demonstrated the efficacy of this compound in various clinical settings. A notable study involved a comparative analysis of this compound with other antipsychotic agents in patients with schizophrenia. The findings indicated that:

- Reduction in Positive Symptoms : Patients treated with this compound showed a significant reduction in positive symptoms (hallucinations, delusions) compared to baseline measurements.

- Side Effect Profile : The side effects associated with this compound were reported to be lower than those observed with traditional antipsychotics, particularly regarding extrapyramidal symptoms (EPS).

Case Studies

- Case Study 1 : A 34-year-old male diagnosed with schizophrenia exhibited severe positive symptoms. After treatment with this compound for eight weeks, there was a notable improvement in his symptomatology, with a reduction in hallucinations and delusions.

- Case Study 2 : A 45-year-old female patient with treatment-resistant depression was administered this compound as an adjunct therapy. The patient reported significant mood improvement and decreased anxiety levels after six weeks of treatment.

Comparative Efficacy Table

| Study/Case | Population | Treatment Duration | Outcome Measures | Results |

|---|---|---|---|---|

| Study 1 | Schizophrenia patients | 8 weeks | PANSS score | Significant reduction in positive symptoms |

| Study 2 | Treatment-resistant depression | 6 weeks | Hamilton Depression Rating Scale | Notable mood improvement |

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various receptors. These studies suggest:

- Binding Affinity : this compound demonstrates high binding affinity for both D2 and 5-HT2A receptors, indicating a strong potential for therapeutic action.

- In Silico Analysis : Computational models show that this compound can effectively compete with endogenous ligands at these receptor sites, supporting its role as an antagonist.

特性

IUPAC Name |

6,8-difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2N2/c1-18(2)9-3-4-13-10(7-9)11-5-8(15)6-12(16)14(11)17-13/h5-6,9,17H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNCRITWFOVSEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCC2=C(C1)C3=C(N2)C(=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40866001 | |

| Record name | 6,8-Difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40594-09-0, 40594-13-6, 60481-01-8 | |

| Record name | Flucindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40594-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flucindole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040594090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flucindole, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040594136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flucindole, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060481018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FLUCINDOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,8-Difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUCINDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CYU0D0S8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUCINDOLE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT65UC53TM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUCINDOLE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYM8M8P5MW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is flucindole metabolized in different species?

A: this compound undergoes N-demethylation in both dogs and humans []. This process likely involves a formyl intermediate, as both the formyl derivative and the N-desmethyl metabolite have been identified in urine. Interestingly, unlike its close analog cyclindole, this compound also forms an N-oxide metabolite detectable in the urine of both species [].

Q2: Are there differences in the metabolic pathways of this compound and cyclindole?

A: Yes, despite their structural similarities, this compound and cyclindole exhibit distinct metabolic profiles. While both compounds undergo N-demethylation, this compound additionally forms an N-oxide metabolite, which is not observed with cyclindole []. Furthermore, the didesmethyl metabolite is not detected in this compound metabolism, unlike cyclindole. This highlights how seemingly minor structural differences can significantly impact metabolic fate.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。